
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number and ChemSpider ID .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can be analyzed by looking at the reactants, conditions, and steps involved .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and MS . The structure can also be predicted using computational methods .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed by studying its reactivity with various reagents under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Inhibition of Bacterial Enzymes
One significant application is in the development of inhibitors against bacterial enzymes. Research has shown that sulfonamide derivatives, including those with fluorine atoms, are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's lifecycle, indicating the potential for these compounds to lead to new antimycobacterial agents with unique mechanisms of action, differing from current drugs where resistance is an issue (Ceruso et al., 2014).
Polymer Synthesis
Another application is in polymer science, where aminobenzenesulfonyl fluorides facilitate the synthesis of polymers and copolymers bearing sulfonic acid groups. These compounds can react with various monomers to produce polymers with potential applications in water purification, ion exchange resins, and more (Hart & Timmerman, 1960).
Chemical Biology and Molecular Pharmacology
In the realm of chemical biology and molecular pharmacology, the development of synthetic methods for aliphatic sulfonyl fluorides has been highlighted. These compounds serve as reactive probes due to their ability to interact selectively with biomolecules, enabling the study of biological processes at the molecular level (Ruting Xu et al., 2019).
Synthesis of Sulfonated Derivatives
The synthesis of sulfonated derivatives of aromatic compounds, including those related to fluorobenzene sulfonamides, has been explored for various applications. These derivatives are valuable for their potential uses in dyes, drugs, and as intermediates in organic synthesis (Courtin, 1982).
Carbonic Anhydrase Inhibition
Research on carbonic anhydrase inhibitors has also involved benzolamide-like derivatives, indicating the importance of sulfonamide and fluorobenzene components in developing inhibitors for this enzyme. This has implications for treatments of conditions such as glaucoma, edema, and epilepsy (Supuran et al., 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-amino-4-(cyclopropylamino)-2-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2S/c10-6-3-8(13-5-1-2-5)7(12)4-9(6)16(11,14)15/h3-5,13H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAUTUZZCLZSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2N)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-(cyclopropylamino)-2-fluorobenzene-1-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

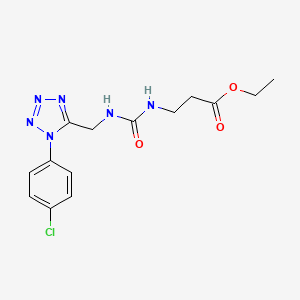
![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)


![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)
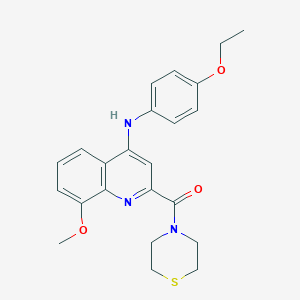
![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
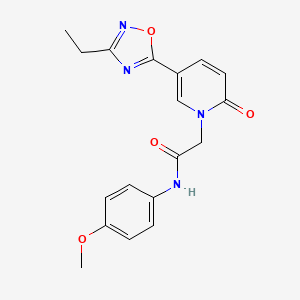
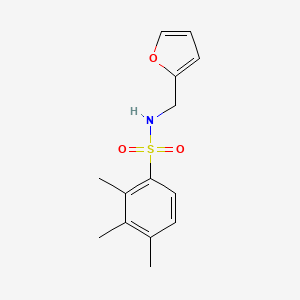
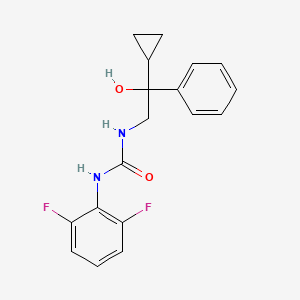
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)